molecular formula C7H8BFO3 B7899813 3-Fluoro-5-(methoxy-d3)-phenylboronic acid

3-Fluoro-5-(methoxy-d3)-phenylboronic acid

Cat. No.: B7899813
M. Wt: 172.97 g/mol
InChI Key: MQFKLCWETPKBCH-FIBGUPNXSA-N
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Description

3-Fluoro-5-(methoxy-d3)-phenylboronic acid is a boronic acid derivative with the molecular formula C7H2BD6FO3. It is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methoxy-d3)-phenylboronic acid typically involves the introduction of a boronic acid group to a fluorinated aromatic ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including the use of high-throughput screening to identify the most efficient catalysts and reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methoxy-d3)-phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenols, while reduction can produce various deuterated derivatives .

Scientific Research Applications

3-Fluoro-5-(methoxy-d3)-phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methoxy-d3)-phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-methoxyphenylboronic acid: Similar structure but without deuterium.

    4-Fluoro-3-methoxyphenylboronic acid: Different position of the fluorine and methoxy groups.

    3-Chloro-5-methoxyphenylboronic acid: Chlorine instead of fluorine.

Uniqueness

3-Fluoro-5-(methoxy-d3)-phenylboronic acid is unique due to the presence of deuterium, which can provide insights into reaction mechanisms and improve the stability of the compound in biological systems. This makes it particularly valuable in research applications where isotopic labeling is essential .

Properties

IUPAC Name

[3-fluoro-5-(trideuteriomethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFKLCWETPKBCH-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1)B(O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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